16-Nitroxystearate

描述

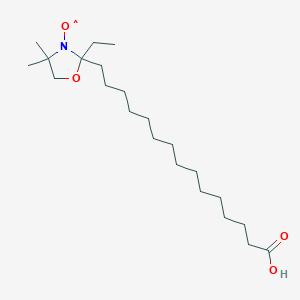

Structure

2D Structure

属性

IUPAC Name |

15-(2-ethyl-3-hydroxy-4,4-dimethyl-1,3-oxazolidin-2-yl)pentadecanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H43NO4/c1-4-22(23(26)21(2,3)19-27-22)18-16-14-12-10-8-6-5-7-9-11-13-15-17-20(24)25/h26H,4-19H2,1-3H3,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPDFMDXURXAITH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(N(C(CO1)(C)C)O)CCCCCCCCCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H43NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodological Frameworks Utilizing 16 Nitroxystearate

Integration of 16-Nitroxystearate into Lipid Bilayers and Biological Membranes

The effective application of this compound as a membrane probe relies on its successful incorporation into the lipid structures under investigation. This process differs depending on whether model membrane systems or complex cellular and subcellular fractions are being studied.

Techniques for Spin Label Incorporation in Model Membrane Systems

Model membrane systems, such as liposomes and vesicles, are extensively used to mimic biological membranes due to their controlled composition and relative simplicity mdpi.comnih.govmdpi.com. This compound is readily integrated into these systems during their preparation. A common method involves the film deposition technique, where a dry film of lipids, including the spin label, is formed by evaporating a solvent mdpi.com. Subsequent hydration of this lipid film with an aqueous buffer, often followed by vortexing, leads to the formation of multilamellar liposomes mdpi.comnih.gov. For the creation of unilamellar vesicles, further processing such as extrusion through polycarbonate membranes with defined pore sizes is typically employed nih.govmdpi.com. The spin label is simply mixed with the lipids prior to the formation of the model membrane, allowing it to partition into the hydrophobic core of the forming bilayer mdpi.com. Other methods for preparing model membranes that can incorporate spin labels include hydrogel swelling and electroformation nsf.gov.

Methodologies for Spin Labeling in Cellular and Subcellular Fractions

In more complex biological systems, such as intact cells or isolated subcellular fractions, the incorporation of this compound usually involves direct incubation. The spin label, being a fatty acid derivative, can spontaneously partition into the lipid phase of cellular membranes nih.govnih.gov. For instance, this compound has been successfully used to study changes in membrane order in human trophoblast cell cultures, where it was introduced directly into the culture medium nih.gov. Similarly, studies on Candida albicans plasma membranes have utilized 16-doxylstearic acid (16-DSA, a synonym for this compound) by incubating the cells with the spin probe nih.gov. This direct incorporation allows researchers to probe the dynamic properties and organization of lipids within native biological environments nih.govnih.gov.

Advanced EPR/ESR Spectroscopic Techniques Employed with this compound

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), spectroscopy is the primary technique used in conjunction with this compound. It detects species with unpaired electrons, such as the nitroxide radical of 16-NS, and is highly sensitive to their local environment and motion nih.govwikipedia.org.

Continuous Wave (cw-EPR) for Probing Local Conformational Dynamics

Continuous wave (cw-EPR) spectroscopy is a powerful tool for investigating the local conformational dynamics within membranes labeled with this compound nih.govmdpi.com. The shape of the cw-EPR spectrum of a nitroxide spin label directly reflects its rotational motion and, consequently, the dynamics of its immediate microenvironment mdpi.com. When the spin label experiences restricted motion, the anisotropy of its magnetic properties (hyperfine interaction tensor and g-tensor) is only partially averaged, resulting in a broader, more asymmetric EPR spectrum nih.govmdpi.com. Conversely, a high degree of mobility leads to a more complete motional averaging, yielding a narrower, more symmetric spectrum mdpi.com. cw-EPR is particularly sensitive to motions occurring on timescales ranging from approximately 0.1 to 20 nanoseconds mdpi.com. This sensitivity allows researchers to detect subtle changes in membrane fluidity and lipid packing, which are indicative of local conformational dynamics researchgate.netnih.gov.

Spectral Analysis and Order Parameter Determination in Lipid Bilayers

Quantitative information regarding membrane organization and dynamics is extracted from cw-EPR spectra through spectral analysis, which often involves line shape fitting nih.govresearchgate.net. A key parameter derived from these analyses is the order parameter (S), a dimensionless quantity that quantifies the degree of orientational ordering of lipid acyl chains within a bilayer readthedocs.iobiorxiv.org. For spin labels like this compound, the order parameter reflects the average orientation and amplitude of motion of the lipid chain segment where the nitroxide is located nih.govbiorxiv.org.

The order parameter is typically calculated from the hyperfine splittings observed in the EPR spectrum. For nitroxide spin labels, the outer and inner hyperfine splittings (2T∥ and 2T⊥, respectively) are used, along with the rigid-limit values (T∥' and T⊥') obtained from immobilized samples. The order parameter (S) is commonly defined as:

S = (T∥ - T⊥) / (T∥' - T⊥') nih.govnih.gov

where T∥ and T⊥ are the effective hyperfine splitting values parallel and perpendicular to the nitroxide's unique axis, respectively, obtained from the experimental spectrum. T∥' and T⊥' represent the corresponding values in the absence of motion (rigid limit). Higher values of the order parameter indicate a more ordered and less fluid membrane environment, while lower values suggest increased disorder and fluidity biorxiv.org. For example, studies using this compound have shown that changes in membrane order, reflected by order parameters, can occur both inside and in the outer part of the lipid bilayer during cellular processes like trophoblast cell culture and fusion nih.gov. Line shape analysis of 16-doxylstearic acid spectra can reveal multiple components, corresponding to fluid bulk lipid domains and highly ordered lipids interacting with integral membrane proteins, allowing for the determination of their relative proportions and dynamic parameters nih.gov.

Table 1: Representative Research Findings on Membrane Order with this compound

| System Studied | Observation Period | This compound Application | Key Finding (Membrane Order) | Citation |

| Human Trophoblast Cells | 0-24 hours culture | Spin label in culture medium | Initial increase in membrane order, indicating recovery and aggregation. | nih.gov |

| Human Trophoblast Cells | 36-48 hours culture | Spin label in culture medium | Subsequent decrease in membrane order, possibly related to cellular fusion. | nih.gov |

| Candida albicans Plasma Membrane | 0-40°C temperature range, azole treatment | Incubation with 16-DSA | Azole treatments hamper formation of ordered lipid domains and/or decrease integral protein content, leading to looser lipid packing. | nih.gov |

| Phosphatidylcholine-Cholesterol Membranes | Fluid phase, varying alkyl chain length/unsaturation | Spin label incorporation | Cholesterol significantly increases motional freedom of 16-SASL (this compound) in saturated membranes; unsaturation reduces cholesterol's ordering effect. | nih.gov |

Complementary Techniques in Conjunction with this compound ESR/EPR Studies

While EPR spectroscopy with this compound provides valuable insights into membrane dynamics, its power is often amplified when combined with other biophysical techniques. These complementary methods offer additional structural and functional information, providing a more comprehensive understanding of membrane systems.

One such technique is Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR) spectroscopy researchgate.net. ATR-FTIR can provide information about the complexity of interaction patterns through the influence of the molecular environment on vibrational bands of membrane constituent molecules, and it can also distinguish different lipid phases researchgate.net. The combination of spin-label EPR and ATR-FTIR has been used to examine membrane heterogeneity and the influence of lipid bilayer on water structure researchgate.net.

Nuclear Magnetic Resonance (NMR) spectroscopy is another important complementary technique nih.govnih.gov. NMR can reveal how lipid fluctuations affect membrane mechanics and quantify order parameters of carbons along lipid chains nih.gov. While EPR focuses on electron spins, NMR detects nuclear spins, providing complementary details on molecular motion and environment nih.govblogspot.com. Both 2H NMR and 13C NMR can be used to assess the order parameter of C-H bond vectors in lipids, offering a different perspective on membrane ordering biorxiv.orgblogspot.com.

Fluorescence labeling methods are also employed in conjunction with spin-label studies to investigate dynamic properties and water accessibility in membranes nih.gov. These techniques, when used together, allow for a more robust and multi-faceted analysis of the intricate properties of biological and model membranes.

Fluorescence Spectroscopy in Membrane Investigations

In fluorescence spectroscopy, this compound is not typically used as a fluorescent probe itself, as it does not possess inherent fluorescent properties. Instead, its paramagnetic nitroxide radical acts as an efficient fluorescence quencher . This property is harnessed to investigate the spatial organization and transverse location of other fluorescent molecules within complex biological systems, particularly lipid bilayers. The quenching mechanism is distance-dependent, meaning that the closer the nitroxide radical is to a fluorophore, the more effectively it quenches the fluorophore's emission. This allows researchers to infer the depth or position of fluorescent probes embedded within membranes.

A notable application of this compound as a fluorescence quencher was demonstrated in studies investigating the transverse location of the fluorescent probe trans-parinaric acid within lipid bilayers. Researchers utilized the differential quenching capabilities of 5-doxylstearic acid and 16-doxylstearic acid (this compound) derivatives to probe the environment of trans-parinaric acid in spherical vesicles composed of dipalmitoylphosphatidylcholine (DPPC). By observing the extent of fluorescence quenching by spin labels positioned at different depths (5th and 16th carbon positions), it was determined that the polyene moiety of trans-parinaric acid is primarily located within the inner, hydrophobic core of the lipid bilayer, maintaining this alignment in both gel and liquid crystalline phases. fishersci.fr This research highlights this compound's indirect yet crucial role in providing structural insights into membrane organization through its quenching capabilities.

Mass Spectrometry in Lipidomics for Comprehensive Lipid Profiling

Mass spectrometry (MS) is a powerful analytical technique widely employed in lipidomics for the comprehensive identification and quantification of diverse lipid species within biological samples. Lipidomics workflows, often coupled with chromatographic separation techniques like liquid chromatography (LC-MS) or gas chromatography (GC-MS), aim to characterize the entire lipid profile (lipidome) of a cell, tissue, or organism. lipidmaps.orgnih.govnih.govnih.govwikipedia.orgnih.govchromatographyonline.comnih.govresearchgate.netdakini-pco.com

While mass spectrometry is central to modern lipidomics, the direct application of this compound as a methodological tool (e.g., as an internal standard, a derivatization agent, or a direct probe for comprehensive lipid profiling) within these typical lipidomics workflows is not extensively documented in the primary literature. This compound's primary utility stems from its stable nitroxide radical, which makes it an ideal spin label for Electron Paramagnetic Resonance (EPR) spectroscopy, a technique distinct from mass spectrometry that probes molecular motion and environment. lipidmaps.orgfishersci.iecharchem.org

General lipidomics methodologies focus on the extraction, separation, ionization, and detection of a vast array of endogenous lipid classes, including fatty acids, glycerolipids, glycerophospholipids, and sphingolipids. lipidmaps.orgnih.govnih.govhelsinki.fiaocs.orgallumiqs.com Techniques such as direct infusion MS, targeted multiple reaction monitoring (MRM), and untargeted high-resolution MS are commonly used for quantitative and qualitative lipid analysis, often employing isotopically labeled internal standards to enhance accuracy. chromatographyonline.comthermofisher.comavantiresearch.comrsc.orguab.edumetabolomicsworkbench.org However, the unique chemical nature of the nitroxide radical in this compound does not readily align with the common derivatization strategies or ionization mechanisms typically employed to enhance the detection or fragmentation of endogenous lipids for comprehensive profiling in MS-based lipidomics. Therefore, while this compound is a lipid, its specialized role as an EPR probe means its direct integration into comprehensive mass spectrometry-based lipidomics workflows for profiling purposes is not a standard or widely reported application.

Investigations of Membrane Dynamics and Organization with 16 Nitroxystearate

Assessment of Lipid Bilayer Fluidity and Order in Model Systems

16-Nitroxystearate is instrumental in quantifying the fluidity and order of lipid bilayers. The motion of the nitroxide group is sensitive to the local environment, with restricted motion indicating a more ordered, less fluid (more viscous) environment, and faster motion signifying a more fluid, disordered state.

A key application of nitroxystearate spin labels is the mapping of membrane properties at different depths. This is achieved by comparing EPR spectra from probes with the nitroxide moiety at various positions along the acyl chain. A classic comparison is made between this compound and 5-nitroxystearate. The 5-nitroxystearate probe, with its radical group near the polar headgroup region, reports on the dynamics closer to the membrane surface, while this compound probes the dynamics deep within the hydrophobic core, near the center of the bilayer. nih.govresearchgate.net

Studies on various membrane systems, from model vesicles to biological membranes, consistently show a fluidity gradient. The region near the surface, probed by 5-nitroxystearate, is typically more rigid and ordered due to interactions between the polar headgroups. nih.govresearchgate.net In contrast, the hydrophobic core, monitored by this compound, is generally more fluid. nih.govresearchgate.net For instance, in studies of human trophoblast cells, researchers used both 5- and this compound to monitor changes in membrane order. nih.gov The similar behavior of both probes indicated that changes in membrane order were occurring throughout the lipid bilayer, both in the outer part and deep inside. nih.gov Similarly, investigations into the effect of osmotic pressure on the alga Dunaliella salina used both probes to show that changes in the ordering of lipids occurred in response to environmental stress. nih.gov This dual-probe approach provides a detailed profile of how membrane fluidity varies from the aqueous interface to the bilayer's hydrocarbon center.

The dynamics within the membrane core, as reported by this compound, are highly dependent on the lipid composition of the bilayer.

Effect of Gangliosides: The incorporation of gangliosides into phosphatidylcholine vesicles leads to a decrease in membrane fluidity, an effect detected by this compound. nih.govresearchgate.net This suggests that the interactions of the large ganglioside headgroups at the surface propagate changes that lead to a more rigid assembly of the lipid chains deep within the core. nih.gov The magnitude of this ordering effect can vary with the type and concentration of the ganglioside. nih.govresearchgate.net

Effect of Acyl Chain Characteristics: The length and degree of saturation of the phospholipid acyl chains significantly influence membrane dynamics. Studies comparing different host lipids have shown that unsaturation in the acyl chains greatly reduces the ordering effect that other molecules, like cholesterol, have on the membrane core at the C-16 position. nih.gov While unsaturation itself has a relatively minor fluidizing effect deep in the bilayer, it modulates the impact of other components. nih.gov The lateral diffusion of spin labels, a measure related to fluidity, is also affected by host lipid unsaturation. nih.gov Coarse-grained molecular dynamics simulations support these findings, showing that lipids with multiple double bonds in their acyl chains exhibit lower order parameters, which disrupts ordered packing. scifiniti.com

Effect of Cholesterol: Cholesterol is a critical modulator of membrane fluidity. Electron-electron double resonance (ELDOR) studies using this compound have shown that cholesterol disorders the interior region of the bilayer. nih.gov This is because cholesterol's rigid steroid ring structure orders the upper portion of the acyl chains (probed by 5-nitroxystearate), while its shorter length allows for more motional freedom for the terminal methyl groups of the opposing lipid leaflet, effectively increasing the fluidity or disorder in the very center of the bilayer where this compound resides. nih.govnih.gov

Table 1: Influence of Membrane Composition on Fluidity as Probed by Nitroxystearates

| Membrane System | Modulator | Probe Position | Observed Effect on Fluidity/Order | Reference |

| Phosphatidylcholine Vesicles | Gangliosides (GM1, GD1a, GT1b) | 16 | Decrease in fluidity (increased order) | nih.gov |

| Saturated Phosphatidylcholine | Cholesterol | 16 | Increased disorder | nih.gov |

| Unsaturated Phosphatidylcholine | Cholesterol | 16 | Reduced ordering effect compared to saturated lipids | nih.gov |

| DMPC, DPPC, DSPC (Saturated) | Increasing Acyl Chain Length | 16 | Slight influence on vertical fluctuations | nih.gov |

| POPC, Egg PC (Unsaturated) | Unsaturation | 16 | Strongly diminished vertical fluctuations | nih.gov |

Depth-Dependent Membrane Fluidity Profiling (e.g., comparison with 5-nitroxystearate)

Characterization of Membrane Heterogeneity and Lipid Domains

Biological membranes are not homogenous fluid structures but are laterally organized into domains of different lipid and protein compositions. This compound can be used to detect this heterogeneity.

EPR spectra of this compound in complex membranes can often be resolved into multiple components, corresponding to probes residing in environments with different dynamics. nih.gov This indicates the coexistence of distinct lipid phases, such as more rigid, liquid-ordered (Lo) phases and more fluid, liquid-disordered (Ld) phases. nih.gov For example, studies on Pseudomonas aeruginosa membranes revealed a structural heterogeneity, with the this compound probe partitioning into sites with different accessibility and dynamics, described as structurally "stronger" and "weaker" sites. nih.gov This ability to report on different local environments makes this compound a valuable tool for identifying phase separation and the complex landscape of biological membranes. researchgate.net

Lipid rafts are dynamic, nanoscale domains enriched in cholesterol, sphingolipids, and specific proteins. nih.govnih.gov These domains represent a type of liquid-ordered phase and serve as platforms for signal transduction. frontiersin.orgnih.gov While direct investigation of nanoscale rafts with this compound is challenging, the probe's sensitivity to cholesterol-induced ordering provides insight into the physical properties of such domains. nih.govnih.gov The presence of cholesterol and saturated lipids in rafts creates a more ordered environment compared to the surrounding disordered membrane. frontiersin.org Studies showing that cholesterol significantly orders the upper parts of the bilayer while disordering the deep core are relevant to the biophysical environment within and around these specialized regions. nih.gov The unique lipid composition of rafts is thought to be essential for their function in concentrating or excluding specific proteins, thereby regulating cellular processes. plos.org

Identification of Ordered and Disordered Lipid Phases

Modulation of Membrane Properties by Exogenous Agents and Environmental Factors as Probed by this compound

The biophysical state of the membrane core is sensitive to various external stimuli, including drugs, peptides, and changes in the physical environment. This compound serves as an effective probe for these modulations.

Exogenous Agents (Drugs and Peptides): Certain drugs can significantly alter membrane structure. For instance, phenothiazine (B1677639) derivatives like chlorpromazine (B137089) and thioridazine (B1682328) were shown to increase a motionally-restricted component (MRC) in the EPR spectrum of this compound in synaptosomal membranes. nih.gov This indicates that the drugs induce a more rigid, protein-associated environment for the probe, likely by perturbing lipid-protein interactions. nih.gov Peptides that interact with membranes can also alter the dynamics of the lipid core, and this compound has been used in studies to characterize the membrane interactions of antimicrobial peptides. nih.govrsc.org

Environmental Factors:

Temperature: Membrane fluidity is highly dependent on temperature. As temperature decreases, the motion of the this compound probe becomes more restricted, indicating a less fluid membrane core. uni-lj.si Studies on fish membranes show that organisms adapt to cold by altering lipid composition to maintain membrane fluidity, a process that can be monitored with spin probes. researchgate.net

Osmotic Pressure: In the alga Dunaliella, changes in external salt concentration, which alters osmotic pressure, lead to changes in the motion of the this compound probe, reflecting adjustments in the lipid packing within the membrane core. nih.gov

Calcium Ions: The addition of Ca²⁺ can induce changes in membrane organization, particularly in vesicles containing negatively charged lipids like gangliosides, leading to lateral phase separation and altered fluidity. nih.gov

Table 2: Effect of Exogenous Agents on Synaptosomal Membranes Probed by this compound at 0°C

| Agent | Concentration | Molar Fraction of Motionally-Restricted Component (MRC) | Reference |

| Thioridazine (TRZ) | 10 mmol/l | 100% | nih.gov |

| Chlorpromazine (CPZ) | 10 mmol/l | 92% | nih.gov |

| Chlorprothixene (CPT) | 10 mmol/l | 65% | nih.gov |

| Perphenazine (PFZ) | 10 mmol/l | 41% | nih.gov |

| Levopromazine (LPZ) | 10 mmol/l | 39% | nih.gov |

| Thioridazine (TRZ) | 4% | 100% | nih.gov |

| Chlorpromazine (CPZ) | 4% | 75% | nih.gov |

Effects of Small Molecules on Bilayer Organization

The interaction of small molecules with the lipid bilayer can significantly alter its organization and physical properties. This compound has been instrumental in elucidating these effects, providing insights into how drugs, signaling molecules, and other compounds modulate membrane dynamics.

Studies utilizing this compound have revealed that the binding of certain complement proteins to erythrocyte membranes leads to a decrease in membrane fluidity. nih.gov This effect is observed when the terminal complement components, C8 and C9, integrate into the lipid bilayer, suggesting a direct interaction with the hydrophobic regions of the membrane. nih.govpnas.org

The influence of pharmaceutical agents on membrane organization has also been a key area of investigation. For instance, azole antifungal drugs have been shown to disrupt the formation of ordered lipid domains within the plasma membrane of Candida albicans. nih.gov Electron spin resonance studies using 16-doxyl-stearic acid (an alternative name for this compound) indicated that these azole treatments affect the environment surrounding integral membrane proteins, which is likely a consequence of the inhibition of ergosterol (B1671047) biosynthesis. nih.gov

Furthermore, the signaling molecule nitric oxide (NO), delivered via a donor molecule such as S-nitroso-N-acetylpenicillamine (SNAP), has been demonstrated to increase the fluidity of erythrocyte membranes. nih.gov This effect, observed as a change in the ESR spectra of this compound, was more pronounced in erythrocytes from individuals with essential hypertension, suggesting a potential role for NO in regulating the rheological properties of red blood cells. nih.gov Similarly, the calcium channel blocker benidipine (B10687) has been found to increase erythrocyte membrane fluidity, an effect that appears to be at least partially dependent on a nitric oxide- and cGMP-dependent mechanism. nih.gov

The table below summarizes the observed effects of various small molecules on membrane fluidity as determined by studies using this compound.

| Small Molecule/Agent | Model System | Observed Effect on Membrane Fluidity (at the C16 position) | Reference |

| Complement Proteins (C8, C9) | Sheep Erythrocyte Membranes | Decrease | nih.govpnas.org |

| Azole Antifungals (e.g., Fluconazole) | Candida albicans Plasma Membrane | Disruption of ordered lipid domains | nih.gov |

| Nitric Oxide (from SNAP) | Human Erythrocyte Membranes | Increase | nih.gov |

| Benidipine | Human Erythrocyte Membranes | Increase | nih.gov |

Impact of Ionic Environment (e.g., Ca²⁺) on Membrane Fluidity

The ionic environment surrounding a biological membrane plays a crucial role in modulating its physical state. Divalent cations, in particular, can have profound effects on the packing and fluidity of the lipid bilayer. This compound has been employed in ESR studies to probe these ion-induced changes in the membrane's hydrophobic core.

A notable example is the effect of calcium ions (Ca²⁺) on erythrocyte membranes. Studies have shown that increasing the intracellular concentration of Ca²⁺, often facilitated by a Ca-ionophore like A23187, leads to a decrease in membrane fluidity. oup.comoup.com This effect was found to be more pronounced in erythrocytes from individuals with essential hypertension, and the sensitivity to Ca²⁺-induced changes in fluidity was correlated with age in these patients. oup.comoup.com These findings suggest an altered membrane structure and increased calcium sensitivity in hypertensive states. oup.com While some research indicates a reduced Ca²⁺-binding ability of the erythrocyte membrane in essential hypertension, other studies using pyrene (B120774) as a probe also point to a decreased rate of lateral diffusion in the lipid bilayer of these patients. nih.gov

In addition to direct effects on fluidity, Ca²⁺ can mediate complex membrane events such as fusion. Research on liposomes composed of synthetic bipolar tetraether lipids has demonstrated that Ca²⁺ can induce membrane fusion without the significant leakage of encapsulated small molecules that is often observed with conventional lipids. nih.gov This highlights the intricate role of the ionic environment in governing membrane dynamics and integrity.

The influence of different types of ions on membrane fluidity has also been systematically investigated. A study comparing the effects of ionic dopants on liposome (B1194612) membranes using 16-doxyl stearic acid methyl ester (16DOXYL) as a probe revealed distinct concentration-dependent behaviors. mdpi.com For instance, at low concentrations, both potassium chloride (KCl) and tin(II) chloride (SnCl₂) caused an initial decrease in membrane fluidity (increase in the rotational correlation time of the probe). mdpi.com However, at higher concentrations, the effects of these ionic compounds diverged, indicating that the charge and nature of the ion are critical determinants of their impact on the membrane's hydrophobic core. mdpi.com

The following table presents findings on the impact of the ionic environment on membrane fluidity, as investigated with this compound and related probes.

| Ion/Ionic Compound | Model System | Observed Effect on Membrane Fluidity (at the C16 position) | Reference |

| Calcium (Ca²⁺) | Human Erythrocyte Membranes | Decrease | oup.comoup.com |

| Potassium Chloride (KCl) | Egg Yolk Lecithin Liposomes | Initial decrease, followed by minor changes | mdpi.com |

| Tin(II) Chloride (SnCl₂) | Egg Yolk Lecithin Liposomes | Initial decrease, followed by a significant increase | mdpi.com |

Elucidating Lipid Protein Interactions Using 16 Nitroxystearate

Probing Protein Insertion and Conformation within Lipid Bilayers

The insertion of proteins into or across the lipid bilayer is a critical step in their biogenesis and function. researchgate.netresearchgate.net 16-Nitroxystearate is particularly useful for monitoring this process because its nitroxide group is positioned deep within the membrane's hydrophobic interior. mdpi.com Changes in the ESR spectrum of this compound can, therefore, signal the perturbation of this region by an inserting polypeptide.

The rotational mobility of the spin label provides insight into the local environment. When a protein's transmembrane domain inserts into the bilayer, it can alter the packing of the surrounding lipid acyl chains. This change is detected as a modification in the motion of the this compound probe. For instance, the broadening of proton signals from a protein by 16-doxylstearate can indicate the depth of membrane penetration and identify the specific domains of the protein interacting with the lipid core. acs.org

Furthermore, conformational changes in membrane-associated proteins can be relayed to the surrounding lipids. Studies using both 5-nitroxystearate (which probes near the polar headgroup region) and this compound have shown that changes in membrane order can occur throughout the bilayer, reflecting global conformational shifts in membrane-spanning proteins. researchgate.net This dual-probe approach allows researchers to map the depth-dependent nature of lipid-protein interactions and deduce how a protein's structure is influenced by its membrane environment.

Analysis of Membrane Protein-Induced Lipid Dynamics

Integral and peripheral membrane proteins significantly influence the dynamics of the lipids surrounding them. This compound is instrumental in characterizing these effects. The ESR spectra of this probe in protein-rich membranes often reveal at least two distinct components: a "bulk" or "fluid" component, representing lipids moving freely in the bilayer, and a "motionally-restricted" component. nih.gov

This motionally-restricted component is attributed to lipids directly interacting with the protein surface, often referred to as "boundary lipids" or an "annular shell." These lipids have reduced mobility compared to the bulk lipids due to their proximity to the protein's irregular surface. Studies on the Ca-ATPase in sarcoplasmic reticulum membranes using 16-nitroxystearic acid have clearly demonstrated this phenomenon. tandfonline.com In these studies, the unattached fatty acid spin label showed a major component with high mobility and a minor, strongly immobilized component. tandfonline.com When the lipid-to-protein ratio was decreased, the fraction of the immobilized lipid component increased, consistent with more lipids being in a boundary environment. tandfonline.com

Protein aggregation also impacts lipid dynamics. Inducing protein aggregation can lead to an increase in the immobilized fraction of this compound, suggesting that lipids can become trapped between protein complexes. tandfonline.com This demonstrates that the probe is sensitive not only to direct lipid-protein interactions at the monomer level but also to the larger-scale organization of proteins within the membrane.

Investigation of Specific Peripheral and Integral Protein Association with Membranes

The complement system is a crucial part of the innate immune response that culminates in the formation of the Membrane Attack Complex (MAC) on target cell membranes, leading to lysis. Electron spin resonance studies using 16-nitroxystearic acid have provided key insights into how this process affects the lipid bilayer of erythrocytes (red blood cells). core.ac.uk

| Condition | Observed Effect on this compound Mobility | Interpretation |

| Complement Lysis of Erythrocytes | Increase in fluidity | Formation of osmotic lesions dominates. |

| Complement Proteins on Resealed Ghosts | Decrease in fluidity | Penetration of C8 and C9 into the bilayer restricts lipid motion. core.ac.uk |

Synaptosomes are isolated nerve terminals that retain functional synaptic machinery, making them an excellent model for studying neurochemical processes. The interactions between lipids and proteins in synaptosomal membranes are critical for neurotransmission and are a target for many neuroactive drugs. Using 16-doxyl stearic acid (16-SA) as a probe, researchers have investigated how certain drugs affect these interactions. nih.gov

ESR spectra of 16-SA in synaptosomes show both a fluid lipid component and a minor motionally-restricted component (MRC), representing lipids interacting with membrane proteins. nih.gov A study on the effects of chlorpromazine (B137089) and its derivatives found that these drugs significantly increased the molar fraction of the MRC. nih.gov This suggests that the drugs perturb the native state of lipid-protein interactions. The increased restriction of the spin probe is thought to result from a drug-induced decrease in the lipid-to-protein ratio in the membrane, potentially leading to the perturbation of membrane protein function. nih.gov

| Drug (at 10 mmol/l) | Motionally-Restricted Component (MRC) Percentage |

| Thioridazine (B1682328) (TRZ) | 100% |

| Chlorpromazine (CPZ) | 92% |

| Chlorprothixene (CPT) | 65% |

| Perphenazine (PFZ) | 41% |

| Levopromazine (LPZ) | 39% |

| Control (No Drug) | 10-20% |

| Data from a study on synaptosomes at 0°C. nih.gov |

The fungal plasma membrane is a primary target for many antifungal drugs, which often work by disrupting the synthesis or function of ergosterol (B1671047), the major sterol in fungi. This compound and other spin probes have been pivotal in elucidating the membrane-level consequences of these drugs. tandfonline.com

Polyenes , such as Amphotericin B (AmB), bind directly to ergosterol, forming complexes and pores in the membrane. researchgate.net Studies using spin-labeled stearic acid in fungal membranes treated with AmB show a dramatic increase in the ordering of the probe. This is interpreted as a significant reduction in the spin label's mobility, reflecting the formation of highly ordered AmB-ergosterol complexes that severely restrict the motion of neighboring lipid acyl chains. researchgate.net

Azoles , such as fluconazole, inhibit the enzyme lanosterol (B1674476) 14α-demethylase, which is essential for ergosterol biosynthesis. tandfonline.com The resulting depletion of ergosterol alters the physical properties of the membrane. ESR studies on Candida albicans using 16-doxyl stearic acid revealed that azole treatment significantly affects the lipid environment around integral membrane proteins. tandfonline.com The spectra showed two components: one from a fluid lipid domain and another from highly ordered lipids interacting with proteins. Azole treatment was found to decrease the proportion of this ordered, protein-associated lipid component. tandfonline.com This finding suggests that ergosterol is crucial for the formation or stability of these specialized lipid-protein domains, and its depletion by azoles disrupts this organization, thereby impairing protein function. tandfonline.com

| Antifungal Class | Mechanism | Effect on this compound in Fungal Membrane |

| Polyenes (e.g., Amphotericin B) | Binds ergosterol, forms pores. researchgate.net | Strong decrease in mobility (increased order). |

| Azoles (e.g., Fluconazole) | Inhibits ergosterol synthesis. | Decrease in the fraction of motionally-restricted, protein-associated lipids. tandfonline.com |

Cellular and Subcellular Applications of 16 Nitroxystearate

Studies on Erythrocyte Membrane Biophysics

Erythrocyte membranes are a common model for studying membrane biophysics due to their relatively simple structure and accessibility. 16-Nitroxystearate has been employed to assess changes in their fluidity under various conditions.

Red Blood Cell Membrane Fluidity in Specific Physiological and Pathophysiological States

For example, studies have investigated the effects of various substances on erythrocyte membrane fluidity. Diethyl ether, an anesthetic, has been shown to monotonically decrease the ordering of membrane lipids near the polar head-group region (as reported by the lipid-soluble spin probe 5-doxylstearic acid) but produced comparatively little change in the ordering of lipids in the hydrophobic midzone, as reported by 16-doxylstearic acid. nih.gov This indicates that this compound is particularly useful for probing the deeper, more hydrophobic regions of the membrane.

In pathological states, such as type-2 hypercholesterolemia, changes in erythrocyte plasma membrane structure and fluidity have been observed. nih.gov While 5-doxylstearic acid has been used to estimate membrane fluidity in such conditions, indicating a decrease in fluidity in hyperlipidemia patients, the specific role of this compound in these studies is to provide a deeper probe into the membrane's hydrophobic core. nih.gov Furthermore, research on essential hypertension has utilized spin-labeled fatty acids, including 16-doxylstearic acid, to assess membrane fluidity changes. researchgate.netoup.com These studies have shown that the membrane fluidity of erythrocytes was lower in essential hypertension, and this abnormality might be accelerated by calcium, especially in the aged essential hypertension. researchgate.netoup.com

Table 1: Effects of Various Agents/Conditions on Erythrocyte Membrane Fluidity (Probed by this compound and other spin labels)

| Agent/Condition | Membrane Region Probed (Spin Label) | Observed Effect on Fluidity | Reference |

| Complement System (C8, C9 binding) | Hydrophobic midzone (this compound) | Decrease in bulk fluidity (when resealed/isosmolar ghosts) | nih.govpnas.org |

| Diethyl Ether | Hydrophobic midzone (16-Doxylstearic acid) | Comparatively little change in ordering | nih.gov |

| Hypercholesterolemia | Near hydrophilic surface (5-Doxylstearic acid) | Decrease in fluidity | nih.gov |

| Essential Hypertension | Deeper regions (16-Doxylstearic acid) | Lower membrane fluidity | researchgate.netoup.com |

Research on Trophoblast Cell Membrane Development and Fusion Processes

Trophoblast cells play a vital role in placental development, particularly through their ability to fuse and form the syncytiotrophoblast layer, which is essential for nutrient and gas exchange between mother and fetus. This compound has been employed to investigate the membrane dynamics during these crucial processes.

Studies on human trophoblast cell culture using both 5-nitroxystearate and this compound as spin labels have provided insights into the changes in membrane order during syncytial trophoblast formation. nih.govresearchgate.net An initial increase in membrane order was observed over 0-24 hours of culture, which can be associated with two events: recovery of cell membranes from trypsin and initial aggregation of cytotrophoblasts. nih.govresearchgate.net The similar behavior of the order parameters determined with both probes indicates that membrane order changes both inside and in the outer part of the lipid bilayer. nih.govresearchgate.net The subsequent decrease in membrane order observed at 36-48 hours might be related to the process of cellular fusion. nih.govresearchgate.net This suggests that membrane fluidity changes are integral to the structural stages of syncytial trophoblast formation.

Table 2: Membrane Order Changes during Trophoblast Cell Culture (Probed by 5- and this compound)

| Culture Time (h) | Membrane Region Probed (Spin Labels) | Observed Effect on Membrane Order | Proposed Event | Reference |

| 0-24 | Inner and outer lipid bilayer (5- and this compound) | Initial increase in order | Cell recovery, cytotrophoblast aggregation | nih.govresearchgate.net |

| 36-48 | Inner and outer lipid bilayer (5- and this compound) | Subsequent decrease in order | Cellular fusion | nih.govresearchgate.net |

Investigations in Cancer Cell Membranes

Cancer cell membranes exhibit distinct biophysical properties compared to healthy cells, often characterized by altered lipid composition and fluidity, which contribute to their malignant behavior. This compound has been used to explore these differences.

Plasma Membrane Heterogeneity in Malignant Cells

Plasma membranes are already heterogeneous structures; the presence of cancer cells can increase this heterogeneity and also the fluidity of the plasma membranes. nih.gov Electron Paramagnetic Resonance (EPR) studies using spin labels, including 16-nitroxystearic acid, have been employed to characterize the microfluidity and micro-organization of plasma membranes in cancer cells. For example, in multidrug-resistant cancer cells, a higher heterogeneity of plasma membrane microfluidity has been clearly revealed in comparison with the nonresistant ones. nih.gov This suggests that this compound can help in understanding the complex and varied lipid environments within cancer cell membranes.

Effects of Therapeutic Interventions on Cellular Membrane Dynamics

Therapeutic interventions, particularly those targeting cancer, can influence cellular membrane dynamics. This compound can be used to monitor these changes. For instance, in studies investigating the effects of hypericin-mediated photodynamic therapy (PDT) on HT-29 colon adenocarcinoma cells, the Electron Paramagnetic Resonance (EPR) spectra of the spin-labeled cells were obtained. nih.gov These studies observed concentration-dependent changes in the domain parameters after hypericin-mediated PDT, indicating an increase in hypericin (B1674126) accumulation and affecting the heterogeneous structure of the membrane. nih.gov This highlights the utility of this compound in assessing the biophysical impact of therapeutic agents on cancer cell membranes.

Microbial Membrane Organization and Dynamics

Fungal Cell Membrane Responses to Antifungal Agents

The fungal cell membrane is a critical target for many antifungal agents due to the presence of ergosterol (B1671047), a sterol essential for membrane integrity and function in fungi. nih.govfishersci.ca Unlike mammalian cells that primarily contain cholesterol, fungal membranes rely on ergosterol, making it a selective target for antifungal therapies. nih.govfishersci.ca

This compound, along with other nitroxystearate spin labels (e.g., 5-nitroxystearate, 12-nitroxystearate), has been used to study the effects of antifungal agents on fungal membrane organization. For instance, studies on the aquatic phycomycete Blastocladiella emersonii utilized 5-nitroxystearate and 12-nitroxystearate to investigate the physical properties of its plasma membrane and the impact of cations. nih.gov Electron spin resonance spectroscopy revealed distinct temperature-dependent phase transitions in the membrane, characterized by changes in the hyperfine splitting parameter (2T parallel) and order parameter (S). nih.gov The middle break point (TM) in these plots was notably influenced by external Ca²⁺ concentration, increasing from 12°C to 22°C with 10 mM Ca²⁺, and being reversed by K⁺. This indicates that cations can modify the physical state of the plasma membrane, potentially influencing zoospore differentiation. nih.gov

Antifungal polyenes like Amphotericin B and Nystatin exert their effects by binding to ergosterol in the fungal cell membrane, leading to the formation of pores or channels. nih.govnih.govmims.comlipidmaps.orgherts.ac.uk This interaction disrupts membrane permeability, causing leakage of intracellular contents and ultimately cell death. fishersci.calipidmaps.org While direct studies using this compound to quantify the membrane disruption by these specific antifungals were not detailed in the provided search results, the general principle of using spin labels to detect changes in membrane fluidity and permeability is well-established in the context of drug-membrane interactions. researchgate.netnih.gov The ability of this compound to probe the hydrophobic core of the membrane makes it suitable for detecting structural rearrangements induced by such agents.

Table 1: Effect of Cations on Plasma Membrane Phase Transitions in Blastocladiella emersonii Zoospores (as probed by Nitroxystearates) nih.gov

| Cation Concentration (mM) | Middle Break Point (TM) (°C) | Observation |

| No Ca²⁺ added | 12 | Baseline fluidity |

| 10 mM Ca²⁺ | 22 | Increased TM, suggesting altered membrane fluidity/order |

| K⁺ (reversing Ca²⁺ effect) | 10 | TM shifted back, indicating reversal of Ca²⁺-induced changes |

Bacterial Membrane Organization Studies

Bacterial membranes exhibit significant structural differences between Gram-positive and Gram-negative bacteria, which impact their interactions with the environment and antimicrobial agents. nih.govwikipedia.orgwikipedia.orgvetbact.org

Gram-positive bacteria possess a single cytoplasmic membrane surrounded by a thick peptidoglycan layer. nih.govwikipedia.orgvetbact.org Their membranes typically contain high amounts of phosphatidylglycerol (PG) and cardiolipin (B10847521) (CL), often with saturated and unsaturated fatty acids, as well as branched fatty acids. researchgate.net

Gram-negative bacteria have a more complex cell envelope, featuring an inner (cytoplasmic) membrane, a thin peptidoglycan layer, and an outer membrane containing lipopolysaccharides (LPS). wikipedia.orgvetbact.orglibretexts.orgmdpi.com The outer membrane acts as a protective barrier, influencing permeability. wikipedia.orglibretexts.org

This compound is a key spin label used in Electron Spin Resonance (ESR) spectroscopy to investigate the fluidity and structural organization of bacterial membranes. wikipedia.orgpnas.org By incorporating this compound into the lipid bilayer, researchers can measure the "flexibility gradient" of membrane lipids at different depths. wikipedia.org For instance, studies have shown that this compound can report on the rotational motion of lipid acyl chains, even at depths exceeding the typical length of some lipid chains, indicating its ability to probe the membrane's core. mdpi.com

Research using this compound and other nitroxystearate spin labels (e.g., 5-nitroxystearate, 12-nitroxystearate) has demonstrated that certain complement proteins can penetrate bacterial membranes and interact with their hydrophobic regions, as indicated by changes in the electron spin resonance spectra of these spin-labeled fatty acids. pnas.org This suggests that this compound can detect protein-lipid interactions within the membrane, providing insights into the mechanisms of host defense against bacteria. pnas.org The observed reduction in membrane fluidity, as measured by the 2T parallel parameter, upon complement protein binding highlights the utility of this compound in characterizing the biophysical changes occurring in bacterial membranes during immune responses. pnas.org

Table 2: Representative Lipid Species in Cytoplasmic Membranes of Gram-Positive Bacteria researchgate.net

| Lipid Species | Common Occurrence | Notes |

| Phosphatidylglycerol (PG) | High | Found in most Gram-positive species, often negatively charged. |

| Lysyl-phosphatidylglycerol (Lysyl-PG) | High | Derivative of PG, contributes to altered surface charge. |

| Cardiolipin (CL) | High | Important for membrane structure and function, forms domains. |

| Phosphatidylethanolamine (PE) | Significant | Found in some bacilli (rod-shaped Gram-positive bacteria). |

These studies underscore the versatility of this compound as a spin label for deciphering the complex organization and dynamic responses of both fungal and bacterial membranes, contributing significantly to the understanding of microbial physiology and antimicrobial mechanisms.

Membrane Responses to Oxidative and Nitrosative Stress Via 16 Nitroxystearate Probing

Evaluation of Oxidative Stress-Induced Alterations in Membrane Fluidity

Oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and a biological system's ability to detoxify these reactive products, can significantly alter the physical properties of cell membranes. nih.gov Membrane fluidity, which describes the freedom of movement of lipids and proteins within the membrane, is a critical parameter affected by such stress. nih.gov Changes in fluidity can impact essential cellular functions, including signaling and transport.

Electron Paramagnetic Resonance (EPR) spectroscopy, using spin probes like 16-nitroxystearate, is a powerful method for directly assessing these changes. nih.gov When this compound is inserted into a membrane, its EPR spectrum is sensitive to its rotational motion. This motion is, in turn, dictated by the fluidity of its immediate surroundings deep within the membrane's hydrophobic core. nih.govosti.gov Parameters derived from the EPR spectrum, such as the rotational correlation time (τc), provide a quantitative measure of this fluidity. nih.govmdpi.com A decrease in the rotational correlation time corresponds to faster motion and thus an increase in membrane fluidity. nih.gov

Research has shown that oxidative damage can lead to increased fluidity in the hydrophobic region of lipoproteins. nih.govosti.gov For instance, in a study on lipoproteins from β-thalassemia/Hb E patients, a condition associated with significant oxidative stress, the rotational correlation times for 16-doxyl stearic acid were markedly changed, indicating increased fluidity in the core of LDL and HDL particles. nih.govosti.gov This suggests that the hydrophobic interior of these lipoprotein particles is a primary target for oxidative damage. nih.gov Conversely, other studies under different conditions have reported a decrease in fluidity (an increase in order) in the membrane's inner hydrophobic region under oxidative stress, highlighting that the effect can be context-dependent.

| Biological System | Condition | Parameter Measured with 16-DSA | Observation | Inferred Change in Fluidity | Reference |

|---|---|---|---|---|---|

| LDL and HDL Lipoproteins | β-thalassemia/Hb E (High Oxidative Stress) | Rotational Correlation Time (τc) | Marked change (decrease) | Increased Fluidity | nih.govosti.gov |

| Red Blood Cell Membranes | β-thalassemia (Transfusion-Dependent) | Order Parameter (S) | Increased from 0.239 (control) to 0.297 | Decreased Fluidity (Increased Order) |

Assessment of Lipid Peroxidation Effects on Bilayer Organization

The this compound spin probe is particularly well-suited to monitor these organizational changes. Its location deep within the bilayer makes it sensitive to the packing and motion of the surrounding lipid acyl chains, which are directly disrupted by peroxidation. nih.gov Analyses of the EPR signal from this compound can provide information on lipid peroxidation and its impact on the phospholipid bilayer's structure. nih.gov

Studies have shown that lipid peroxidation leads to a less orderly arrangement of the membrane. The oxidation of lipid tails can result in their truncation, creating molecules with altered shapes that fit poorly into the bilayer. This disruption can lead to the formation of pores, increasing membrane permeability. Furthermore, lipid peroxidation can alter the lateral organization of membrane domains, indicating changes in lipid-lipid and lipid-protein interactions that are fundamental to membrane function. High concentrations of doxyl stearate (B1226849) nitroxides, including 16-DSA, have been shown to decrease doxorubicin-induced lipid peroxidation. mdpi.com

Investigation of Mitochondrial Membrane Dynamics under Oxidative Stress Conditions

Mitochondria, the primary sites of cellular energy production, are also a major source of endogenous reactive oxygen species (ROS). nih.goviiarjournals.org This makes them particularly vulnerable to oxidative stress, which can lead to mitochondrial dysfunction—a hallmark of numerous diseases. iiarjournals.orgresearchgate.net Oxidative stress profoundly impacts the dynamic nature of mitochondrial membranes, affecting processes like fusion (merging of mitochondria) and fission (division of mitochondria), as well as the intricate structure of the inner mitochondrial membrane and its cristae. spandidos-publications.com

The use of spin probes in conjunction with EPR spectroscopy offers a powerful approach to study the biophysical properties of mitochondrial membranes. iiarjournals.orgiiarjournals.org The this compound probe, by reporting on the fluidity of the hydrophobic core, can be used to understand how the physical state of the inner mitochondrial membrane is altered under stress. nih.gov For example, studies have used this compound (referred to as 16-NS) to demonstrate that the removal of endogenous ubiquinone from beef heart mitochondria leads to an increase in the rotational correlation time, signifying a decrease in fluidity in the membrane's core. nih.gov Reconstitution with ubiquinone restored the original fluidity, suggesting that specific molecular components play a key role in maintaining the physical state of the mitochondrial membrane. nih.gov

Future Perspectives and Advanced Research Avenues

Integration of 16-Nitroxystearate Studies with Systems Biology Approaches (e.g., Lipidomics)

The integration of this compound-based electron paramagnetic resonance (EPR) studies with systems biology disciplines, particularly lipidomics, presents a powerful frontier for understanding complex biological membranes. While this compound provides high-resolution data on the dynamics and structure at a specific depth within the lipid bilayer, lipidomics offers a comprehensive, quantitative snapshot of the entire lipid composition of a cell or organelle. nih.govaocs.org

Lipidomics utilizes advanced analytical techniques, primarily mass spectrometry, to identify and quantify the vast array of lipid molecular species in a biological sample. nih.gov This can include hundreds to thousands of distinct lipids, from major classes like phospholipids (B1166683) and sphingolipids to less abundant but functionally critical species. aocs.orgethz.ch By correlating the detailed membrane fluidity and order parameters obtained from this compound EPR with the global lipid profile from lipidomics, researchers can forge a more direct link between membrane composition and its physical properties.

For instance, a lipidomics analysis might reveal significant alterations in the saturation level of fatty acyl chains or changes in the abundance of specific phospholipid headgroups under certain physiological or pathological conditions. aocs.org These compositional changes can then be directly related to the changes in membrane dynamics reported by this compound at the hydrophobic core. This combined approach allows for the formulation of precise hypotheses about how specific lipid species influence membrane properties, which can then be tested in model membrane systems.

Furthermore, integrating these data into a systems biology framework allows for the construction of more sophisticated models of membrane function. nih.govlipidone.eu By understanding how the lipidome as a whole dictates the physical environment experienced by membrane proteins, we can gain deeper insights into cellular processes such as signal transduction, membrane trafficking, and the regulation of membrane-bound enzyme activity. aocs.org

Table 1: Comparison of Information Derived from this compound EPR and Lipidomics

| Feature | This compound EPR | Lipidomics |

| Primary Data | Rotational and translational dynamics, local polarity, oxygen concentration | Identification and quantification of all lipid species |

| Spatial Resolution | High (specific to the nitroxide label position) | Global (entire membrane or cell) |

| Temporal Resolution | Nanosecond timescale for molecular motions | Static snapshot of lipid composition |

| Focus | Membrane physical properties | Membrane chemical composition |

Development of Novel Spin Labeling Strategies for Enhanced Membrane Probing

While this compound is a valuable tool, the development of new spin labeling strategies is crucial for expanding our ability to probe diverse aspects of membrane structure and function. Future research is focused on creating novel spin labels with improved properties and functionalities.

One area of development is the synthesis of spin labels with different reporter groups, allowing for the simultaneous probing of multiple membrane parameters. For example, a dual-function spin label could report on both local polarity and oxygen concentration with greater sensitivity than current probes. Another avenue involves designing spin labels with altered partitioning behavior to target specific membrane domains, such as lipid rafts or areas of high curvature.

Site-directed spin labeling (SDSL) is a powerful technique that has been instrumental in studying protein structure and dynamics. iospress.com Future advancements in this area could involve the development of new methods for attaching spin labels to lipids with greater specificity and efficiency. This would enable researchers to probe the local environment of specific lipid molecules within the membrane, providing a more detailed picture of lipid-protein interactions and the organization of the lipid bilayer.

The rigidity and defined attachment to the molecule of interest are also key considerations. While the methanethiosulfonate (B1239399) spin label (MTSL) is widely used, its flexibility can introduce uncertainty in structural measurements. researchgate.net The development of more rigid spin labels, such as the 2,2,6,6-tetramethyl-N-oxyl-4-amino-4-carboxylic acid (TOAC) spin label which can be incorporated into a peptide backbone, provides more direct reporting on backbone dynamics. researchgate.net Similar strategies for lipid spin labels could significantly enhance the precision of distance and orientation measurements within membranes.

Table 2: Emerging Spin Labeling Strategies and Their Potential Applications

| Strategy | Description | Potential Application |

| Multi-Functional Probes | Spin labels with multiple reporter groups sensitive to different environmental parameters. | Simultaneous measurement of membrane polarity, fluidity, and oxygen tension. |

| Domain-Specific Labels | Probes designed to preferentially partition into specific membrane microdomains. | Characterization of the physical properties of lipid rafts and other membrane heterogeneities. |

| Site-Specific Lipid Labeling | Covalent attachment of spin labels to specific positions on lipid molecules. | High-resolution mapping of lipid-protein interactions and membrane organization. |

| Rigid Scaffolds | Development of spin labels with reduced conformational flexibility. | More precise determination of distances, orientations, and dynamics in membrane systems. |

Advancements in EPR/ESR Instrumentation for Enhanced Spatial and Temporal Resolution in Biological Systems

The full potential of this compound and other spin probes can only be realized through parallel advancements in Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), instrumentation. nih.gov The evolution of EPR technology is continuously pushing the boundaries of what can be measured in complex biological systems. numberanalytics.com

A key trend is the development of high-field and multi-frequency EPR spectrometers. nih.gov Operating at higher magnetic fields and microwave frequencies (e.g., ≥95 GHz) provides greater spectral resolution, which is essential for disentangling complex spectra from multiple spin-labeled species or for resolving subtle changes in the probe's environment. nih.gov This enhanced resolution is critical for accurately determining the motional and structural parameters derived from this compound spectra.

Pulsed EPR techniques, such as Double Electron-Electron Resonance (DEER) and Electron Spin Echo Envelope Modulation (ESEEM), are becoming increasingly important for measuring long-range distances between spin labels. iospress.comresearchgate.net Advances in pulse sequences and hardware are enabling these measurements to be performed with greater sensitivity and over longer distances, providing invaluable structural constraints for modeling membrane protein complexes and lipid organization.

Furthermore, there is a significant push towards improving the capabilities for in-vivo EPR. iospress.comnih.gov The development of low-frequency EPR systems (e.g., L-band at 1-2 GHz) allows for greater penetration of microwaves into biological tissues, making it possible to perform measurements on whole cells, isolated organs, and even small animals. iospress.comnih.gov This opens up exciting possibilities for studying membrane dynamics in their native physiological context. The ability to perform EPR imaging is also a rapidly developing area, which could one day allow for the spatial mapping of membrane properties within a living organism. ismar.org

Table 3: Key Advancements in EPR/ESR Instrumentation

| Advancement | Benefit for this compound Studies |

| High-Field/Multi-Frequency EPR | Increased spectral resolution, improved accuracy of motion and polarity measurements. nih.gov |

| Pulsed EPR (DEER, ESEEM) | Enables measurement of nanometer-scale distances between spin labels. iospress.com |

| Low-Frequency EPR (e.g., L-Band) | Deeper tissue penetration for in-vivo studies of cells and organisms. nih.gov |

| Improved Resonator Design | Enhanced sensitivity and accommodation of larger or aqueous biological samples. iospress.com |

| EPR Imaging | Spatial mapping of spin probe distribution and environmental properties. ismar.org |

Computational Modeling and Simulation in Conjunction with this compound Derived Data

The synergy between experimental data from this compound and computational modeling offers a powerful paradigm for elucidating the complexities of membrane biology. nih.gov Computational models, particularly molecular dynamics (MD) simulations, can provide an atomistic or coarse-grained view of membrane behavior that is often inaccessible to direct experimental observation.

Data derived from this compound EPR experiments serve as crucial validation points and constraints for these simulations. For example, the rotational correlation times and order parameters obtained from EPR spectra can be directly compared with the same parameters calculated from an MD simulation of a lipid bilayer. If the simulation accurately reproduces the experimental data, it lends confidence to the other structural and dynamic insights provided by the model.

This integrated approach allows researchers to:

Refine Force Fields: Discrepancies between experimental and simulated data can highlight inaccuracies in the force fields used to describe the interactions between lipid molecules, leading to their improvement.

Interpret Complex Spectra: Simulations can help to interpret complex or ambiguous EPR spectra by providing a molecular-level picture of the motions that give rise to the observed spectral lineshapes.

Predict System Behavior: Once validated against experimental data, computational models can be used to predict how membranes will respond to perturbations, such as changes in lipid composition, temperature, or the introduction of drugs or peptides. medinstitute.com

Bridge Timescales: EPR is sensitive to motions on the nanosecond timescale, while simulations can explore events over microseconds or longer. Combining these techniques helps to build a more complete picture of membrane dynamics across multiple timescales.

Software packages are being developed to facilitate this integration, for instance, by modeling the conformational possibilities of spin labels on macromolecules to aid in the interpretation of EPR data. nih.gov As computational power continues to increase and simulation algorithms become more sophisticated, the combination of in-silico modeling with real-world data from probes like this compound will become an indispensable tool in membrane research. medinstitute.commdic.org

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。